Welcome to the BenchChem Online Store!
molecular formula C9H16O3 B104090 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 17159-80-7

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No. B104090
M. Wt: 172.22 g/mol
InChI Key: BZKQJSLASWRDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07985755B2

Procedure details

4-Hydroxycyclohexane carboxylic acid (5 g, 34.5 mmol) was heated to reflux for 16 hours in the presence of 50 mL of ethyl alcohol and 2 mL of sulfuric acid. Reaction volume was reduce by half at reduced pressure and mixture was poured into sat. Na2CO3. Mixture was extracted 3×50 mL of ethyl acetate and combined organics were washed with brine and dried over MgSO4. Title compound was obtained as a colorless crude oil. (5.9 g; 100% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1.S(=O)(=O)(O)O.C([O-])([O-])=O.[Na+].[Na+].[CH2:22](O)[CH3:23]>>[CH2:22]([O:9][C:8]([CH:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1)=[O:10])[CH3:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1CCC(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction volume
EXTRACTION
Type
EXTRACTION
Details
Mixture was extracted 3×50 mL of ethyl acetate
WASH
Type
WASH
Details
combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.